
5-Fluoro-N-(4-fluorophenyl)thiophene-2-sulfonamide
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Overview
Description
5-Fluoro-N~2~-(4-fluorophenyl)-2-thiophenesulfonamide is a synthetic compound characterized by the presence of fluorine atoms attached to both the phenyl and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N~2~-(4-fluorophenyl)-2-thiophenesulfonamide typically involves the reaction of 4-fluoroaniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N~2~-(4-fluorophenyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-N~2~-(4-fluorophenyl)-2-thiophenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-N~2~-(4-fluorophenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-N-(4-fluorophenyl)-2-nitroaniline
- 5-Fluoro-N-(4-fluorophenyl)-2-methylbenzamide
- 5-Fluoro-N-(4-fluorophenyl)-N~4~-methyl-2,4-pyrimidinediamine
Uniqueness
5-Fluoro-N~2~-(4-fluorophenyl)-2-thiophenesulfonamide is unique due to the presence of both fluorine and thiophene moieties, which confer specific electronic and steric properties
Properties
Molecular Formula |
C10H7F2NO2S2 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-fluoro-N-(4-fluorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7F2NO2S2/c11-7-1-3-8(4-2-7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H |
InChI Key |
IIESKSLSGKMOGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)F)F |
Origin of Product |
United States |
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